molecular formula C14H12F3N3O2 B2716946 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1203381-05-8

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2716946
CAS RN: 1203381-05-8
M. Wt: 311.264
InChI Key: XALXFSOYYVEQIW-UHFFFAOYSA-N
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Description

Triazole-pyrimidine hybrids are a series of novel compounds that have been designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions, characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps .

Scientific Research Applications

Biological Effects and Applications

Environmental and Analytical Considerations

  • Environmental Impacts and Detection : Research on acetaminophen, a compound with structural similarities, highlights the importance of monitoring pharmaceutical pollutants. Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen from water, indicating potential environmental applications for related compounds in pollution control and environmental safety (Qutob et al., 2022).

Pharmacological Research

  • Pharmacokinetics and Metabolism : Ketamine, another compound with relevance in pharmacological research due to its unique action mechanism, has been extensively studied for its clinical pharmacokinetics and pharmacodynamics. Insights from such studies could guide research on similar acetamide derivatives in anesthesia and pain therapy (Peltoniemi et al., 2016).

Toxicity and Safety Evaluation

  • Toxicological Assessments : The toxicity profiles of various chemicals, including acetamide and formamide derivatives, have been updated to reflect their biological effects on humans. Such reviews are crucial for understanding the safety and environmental impact of chemical compounds (Kennedy, 2001).

Novel Mechanisms of Action

  • Mechanistic Insights : The analgesic effect of acetaminophen, explored through its known and novel mechanisms of action, provides a framework for understanding how similar compounds might exert their effects. The interplay between metabolic pathways and receptor interactions offers a model for researching new therapeutic targets (Ohashi & Kohno, 2020).

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with these compounds are not specifically mentioned in the available resources .

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-9-6-13(22)20(8-18-9)7-12(21)19-11-4-2-10(3-5-11)14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXFSOYYVEQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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